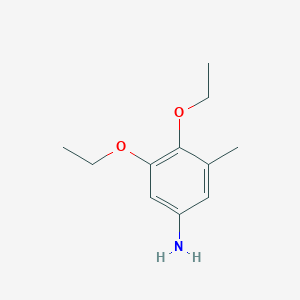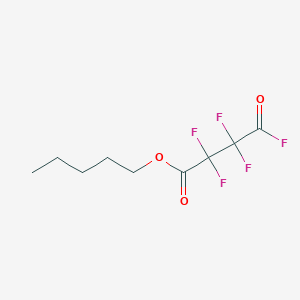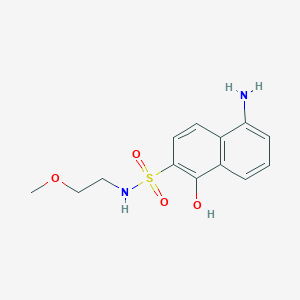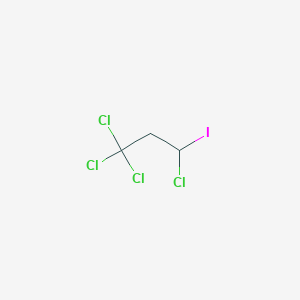
1,1,1,3-Tetrachloro-3-iodopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetrachloro-3-iodopropane is an organic compound with the molecular formula C3H4Cl4I It is a halogenated hydrocarbon, characterized by the presence of both chlorine and iodine atoms attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloro-3-iodopropane can be synthesized through the halogenation of propane derivatives. One common method involves the chlorination of 1,3-dichloropropane followed by iodination. The reaction conditions typically require the presence of a catalyst and controlled temperature to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3-Tetrachloro-3-iodopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Elimination Reactions: Under certain conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Elimination: Strong bases like potassium tert-butoxide can induce elimination reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of various halogenated derivatives.
Elimination: Formation of alkenes such as 1,1,3-trichloropropene.
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachloro-3-iodopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated hydrocarbon.
Medicine: Studied for its potential use in pharmaceuticals, particularly in the development of halogenated drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,1,1,3-tetrachloro-3-iodopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include halogen exchange and elimination reactions, which can lead to the formation of reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3-Tetrachloropropane: Similar in structure but lacks the iodine atom.
1,1,1-Trichloro-3-iodopropane: Contains one less chlorine atom.
1,1,1-Trifluoro-3-iodopropane: Fluorine atoms replace chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloro-3-iodopropane is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and potential applications. The combination of these halogens allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
94722-48-2 |
|---|---|
Molekularformel |
C3H3Cl4I |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
1,1,1,3-tetrachloro-3-iodopropane |
InChI |
InChI=1S/C3H3Cl4I/c4-2(8)1-3(5,6)7/h2H,1H2 |
InChI-Schlüssel |
BSGJUTINPFPUIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(Cl)I)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
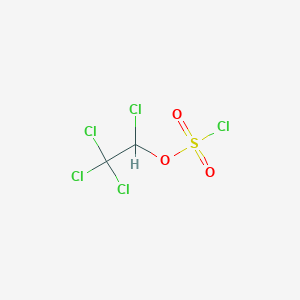
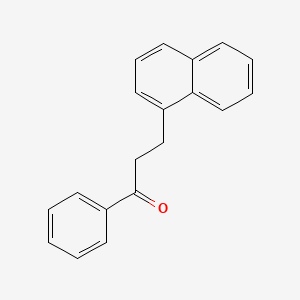

![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
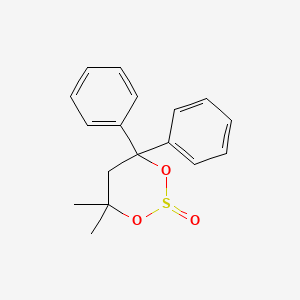
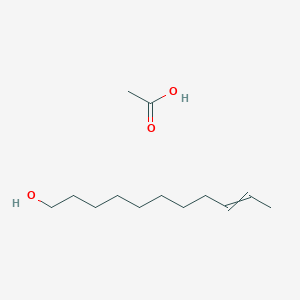
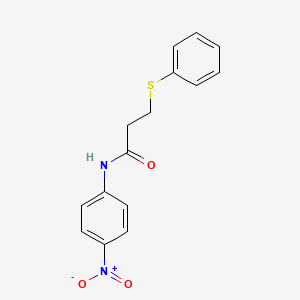

![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
